(7-methoxy-1H-indol-3-yl)boronic acid
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Overview
Description
(7-methoxy-1H-indol-3-yl)boronic acid: is a boronic acid derivative with the molecular formula C9H10BNO3 and a molecular weight of 190.99 g/mol . This compound is characterized by the presence of a boronic acid group attached to the indole ring, which is further substituted with a methoxy group at the 7th position. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (7-methoxy-1H-indol-3-yl)boronic acid typically involves the borylation of the corresponding indole derivative. One common method is the C-H borylation of 7-methoxyindole using a boron reagent such as bis(pinacolato)diboron in the presence of a transition metal catalyst like palladium or iridium . The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (7-methoxy-1H-indol-3-yl)boronic acid can undergo oxidation reactions to form the corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups such as alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Biaryl derivatives: from Suzuki-Miyaura cross-coupling reactions.
Alcohols: from reduction reactions.
Oxidized boronic acids: from oxidation reactions.
Scientific Research Applications
Chemistry: (7-methoxy-1H-indol-3-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . It serves as a building block for the synthesis of complex organic molecules.
Biology and Medicine: In biological research, boronic acids are known for their ability to interact with diols, making them useful in the development of sensors and diagnostic tools . This compound can be used in the design of probes for detecting biomolecules.
Industry: The compound finds applications in the development of pharmaceuticals and agrochemicals. Its ability to form stable complexes with various substrates makes it valuable in the synthesis of active pharmaceutical ingredients .
Mechanism of Action
The mechanism of action of (7-methoxy-1H-indol-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and catalysis . The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other proteins .
Comparison with Similar Compounds
- (7-methoxy-1H-indol-3-yl)boronic acid pinacol ester
- This compound neopentyl glycol ester
Comparison: Compared to its esters, this compound is more reactive due to the free boronic acid group. This makes it more suitable for applications requiring high reactivity, such as cross-coupling reactions . The esters, on the other hand, are more stable and can be used in situations where stability is preferred .
Properties
Molecular Formula |
C9H10BNO3 |
---|---|
Molecular Weight |
190.99 g/mol |
IUPAC Name |
(7-methoxy-1H-indol-3-yl)boronic acid |
InChI |
InChI=1S/C9H10BNO3/c1-14-8-4-2-3-6-7(10(12)13)5-11-9(6)8/h2-5,11-13H,1H3 |
InChI Key |
ZEXPKJSZKLDYQS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CNC2=C1C=CC=C2OC)(O)O |
Origin of Product |
United States |
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